molecular formula C19H23N5S2 B2783078 2-({[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 868222-12-2

2-({[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B2783078
CAS No.: 868222-12-2
M. Wt: 385.55
InChI Key: NUWSJRSUVUVKLS-UHFFFAOYSA-N
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Description

2-({[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a complex organic compound that features a triazole ring, a pyrimidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the reaction of a phenylhydrazine derivative with a suitable nitrile to form the triazole ring. This intermediate is then reacted with butan-2-ylsulfanyl and methylsulfanyl groups under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while substitution reactions could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-({[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The triazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfur atoms in the compound may also play a role in its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is unique due to its combination of a triazole ring, a pyrimidine ring, and multiple sulfur-containing substituents. This structure provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5S2/c1-5-15(4)26-19-23-22-17(24(19)16-9-7-6-8-10-16)12-25-18-20-13(2)11-14(3)21-18/h6-11,15H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWSJRSUVUVKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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